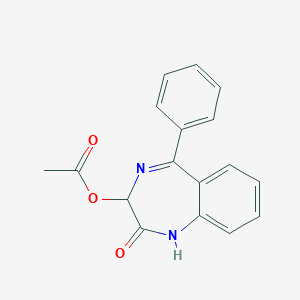

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with an acetate group attached.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate typically involves the condensation of 2-aminobenzophenone with glycine ethyl ester, followed by cyclization and acetylation. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.

Major Products:

Oxidation: Hydroxylated derivatives of the phenyl ring.

Reduction: Hydroxy derivatives of the benzodiazepine core.

Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparaison Avec Des Composés Similaires

Diazepam: Another benzodiazepine with similar anxiolytic properties.

Lorazepam: Known for its sedative effects and used in the treatment of anxiety.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group, in particular, may influence its solubility and metabolic stability, making it a valuable compound for further research and development.

Activité Biologique

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H15N2O3, with a molecular weight of 313.32 g/mol. The compound features a benzodiazepine core structure that is often associated with various pharmacological properties.

1. Antagonistic Activity

Research has shown that derivatives of benzodiazepines can act as antagonists at specific receptors. For example, a closely related compound, YM022, has been identified as a potent antagonist at the gastrin/cholecystokinin (CCK)-B receptor with a Ki value of 0.068 nM . This suggests that similar compounds may exhibit antagonistic properties that could be beneficial in treating conditions related to excessive gastrin secretion.

2. Antioxidant Activity

Studies have indicated that certain benzodiazepine derivatives possess antioxidant properties. Compounds with triazole moieties have been shown to exhibit moderate-to-high antioxidant activity compared to standard references like Trolox . This property may contribute to neuroprotective effects and could be explored for therapeutic applications in oxidative stress-related disorders.

3. Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for managing Alzheimer’s disease. Some benzodiazepine derivatives have demonstrated considerable AChE inhibition with IC50 values ranging from 0.08 to 0.1 µM . This indicates potential use in cognitive enhancement therapies.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter GABA at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system.

- Cholinergic System Interaction : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in synapses, enhancing cholinergic signaling which is crucial for memory and learning processes.

Research Findings and Case Studies

Case Study: Anticancer Potential

Recent studies have suggested that benzodiazepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation .

Propriétés

IUPAC Name |

(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQDVCJNJFUBLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349790 |

Source

|

| Record name | STK563490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1760-44-7 |

Source

|

| Record name | STK563490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.